2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and solvent systems.
Chemical Reactions Analysis
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in designing new antibiotics and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide include other sulfonamides and pyrimidine derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
2-hydroxy-N-(4-methylphenyl)benzamide: This compound has a similar aromatic structure but lacks the pyrimidine ring, resulting in different chemical properties and applications.
4-hydroxy-2-quinolones: These compounds have a quinolone ring instead of a pyrimidine ring, leading to distinct biological activities and uses in drug development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPUMFFNWHUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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